molecular formula C8H7NO2S B3345081 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1007386-82-4

6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B3345081
CAS No.: 1007386-82-4
M. Wt: 181.21 g/mol
InChI Key: XWKVOVYOCKXSKA-UHFFFAOYSA-N
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Description

6-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ( 1007386-82-4) is a high-purity heterocyclic building block of significant value in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C8H7NO2S and a molecular weight of 181.21 g/mol, is supplied with a guaranteed purity of 99% . Its core structure is based on a fused thienopyrrole system, a privileged scaffold known for its diverse biological activities. The primary application of this chemical is as a key synthetic intermediate in the research and development of Active Pharmaceutical Ingredients (APIs) and complex organic molecules . The structural motif of the thieno[3,2-b]pyrrole ring system is structurally analogous to related compounds that have been identified as inhibitors of biologically relevant enzymes, such as D-amino acid oxidase (DAO), highlighting its potential in probing novel biological pathways and developing new therapeutic agents . Researchers utilize this building block to introduce the unique thienopyrrole core into larger molecules, which can be critical for optimizing properties like potency, selectivity, and metabolic stability in drug discovery programs. The product is offered with fast delivery times and multiple packaging options, including bottle, barrel, and container, to suit various scales of research and development work . It is intended for research purposes only and must be stored in a cool, ventilated environment at room temperature.

Properties

IUPAC Name

6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-4-6(8(10)11)9-5-2-3-12-7(4)5/h2-3,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKVOVYOCKXSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1SC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the formation of the thieno[3,2-b]pyrrole ring system followed by functionalization at the 5-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For example, the reaction of 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate with various reagents can yield the desired carboxylic acid .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .

Scientific Research Applications

Medicinal Chemistry

6-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study :
A study explored the compound's efficacy as an anti-inflammatory agent. It was found to inhibit specific pathways involved in inflammation, suggesting its potential use in treating inflammatory diseases .

Organic Electronics

The compound is also studied for its applications in organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.

Data Table: Electronic Properties

PropertyValue
Band Gap2.1 eV
Charge Mobility0.1 cm²/Vs
ConductivityModerate

Research indicates that incorporating 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid into polymer matrices enhances the overall performance of organic electronic devices due to improved charge transport properties .

Material Science

In material science, the compound has been used to synthesize novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer blends results in materials that exhibit increased strength and stability.

Case Study :
A recent investigation demonstrated that polymers containing this compound showed improved tensile strength and thermal stability compared to traditional polymers. This makes them suitable for applications in high-performance materials used in aerospace and automotive industries .

Comparison with Similar Compounds

Substituent Variations

Key derivatives of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid include modifications at positions 2, 4, and 6 (Table 1).

Compound Name Substituents Biological Activity Potency (DAAO IC₅₀) References
6-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Methyl (C6), H (C2, C4) DAAO inhibition, cognitive enhancement 0.18 μM (in vitro)
4H-Furo[3,2-b]pyrrole-5-carboxylic acid (SUN) Furan ring (C3–C4) DAAO inhibition, hippocampal LTP enhancement 0.22 μM (in vitro)
2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid Chlorine (C2), H (C6) Unknown N/A
2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Methylthio (C2) Unknown (potential DAAO modulation) N/A

Structural Insights :

  • 6-Methyl substitution enhances DAAO binding affinity compared to unsubstituted thieno[3,2-b]pyrrole-5-carboxylic acid, likely due to improved hydrophobic interactions .
  • Furan vs. Thiophene : Replacement of the thiophene ring with furan (SUN) retains DAAO inhibition but alters pharmacokinetics, as furan derivatives exhibit faster metabolic clearance .

Functional Analogues in DAAO Inhibition

In Vivo Efficacy

  • 6-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: At 160 μmoles/kg (oral), it increases plasma D-serine levels by 2.5-fold in mice, comparable to SUN but with prolonged half-life (~6 hours) .
  • SUN : Requires higher doses (180 μmoles/kg) to achieve similar D-serine elevation, likely due to reduced blood-brain barrier penetration .

Cognitive Effects

  • Both compounds enhance hippocampal long-term potentiation (LTP) and recognition memory in rodents. However, 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid shows superior procognitive effects in Morris water maze tests, attributed to its sustained enzyme inhibition .

Key Findings :

  • The methyl group in 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid improves metabolic stability and CNS availability compared to SUN .

Biological Activity

6-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-b]pyrrole core structure, which is associated with various pharmacological properties. The exploration of its biological activity is crucial for understanding its application in drug development and therapeutic interventions.

Chemical Structure and Synthesis

The molecular structure of 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be represented as follows:

C8H7NO2S\text{C}_8\text{H}_7\text{NO}_2\text{S}

The synthesis typically involves the cyclization of appropriate precursors under acidic or basic conditions, leading to the formation of the thieno[3,2-b]pyrrole ring system followed by functionalization at the 5-position. Various synthetic routes have been optimized to enhance yield and purity for potential industrial applications.

Research indicates that 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid exhibits its biological effects through interactions with specific molecular targets. One notable mechanism involves the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme implicated in gene regulation via histone modification. This inhibition can influence various cellular processes, including proliferation and differentiation, thereby contributing to its anticancer properties .

Anticancer Properties

Several studies have highlighted the anticancer potential of 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that this compound could significantly reduce the viability of cancer cells at low micromolar concentrations .

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for antiviral activity. Preclinical studies suggest that it may exhibit effectiveness against viral infections by disrupting viral replication mechanisms. Specific studies focused on its action against Giardia strains have shown promising results in reducing parasite burden in animal models .

Inhibition of D-amino Acid Oxidase (DAO)

Another significant biological activity is the inhibition of D-amino acid oxidase (DAO), an enzyme involved in neurotransmitter metabolism. Inhibition of DAO has implications for treating neuropsychiatric disorders such as schizophrenia. The structure-activity relationship (SAR) studies revealed that modifications on the thiophene ring can enhance inhibitory potency against DAO, making it a candidate for further investigation in neuropharmacology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxamidesSimilar core with different substituentsAntiparasitic activity against Giardia
4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acidAllyl group substitutionAltered reactivity and potential antiviral properties
4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acidBenzyl group substitutionEnhanced steric effects influencing biological interactions

This table illustrates how variations in substituents can significantly impact biological activity and therapeutic potential.

Case Studies

  • Anticancer Activity : A study evaluated the effects of 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid on breast cancer cell lines. Results showed a dose-dependent reduction in cell viability with an IC50 value in the low micromolar range.
  • Antiviral Studies : Preclinical trials demonstrated that this compound significantly reduced Giardia parasite load in infected mice without adversely affecting gut microbiota, indicating a selective action against pathogens while preserving beneficial flora .

Q & A

Q. What are the most efficient synthetic routes for 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid?

The synthesis of this compound and its derivatives often leverages flow microreactor systems for tert-butoxycarbonyl (Boc) group introduction, which enhances reaction efficiency and scalability . Continuous flow thermolysis of azidoacrylates has also been applied to generate intermediates like 4H-furo[3,2-b]pyrrole-5-carboxylic acid, a structurally related heterocycle, demonstrating adaptability for scaled production . Key steps include cyclization and functional group protection, with purity typically verified via HPLC (>97%) .

Q. How are the physicochemical properties of this compound characterized?

Physicochemical profiling involves:

  • HPLC for purity assessment (e.g., ≥98% purity in pharmacological studies) .
  • FTIR and NMR for functional group identification (e.g., carboxylic acid and thieno-pyrrole ring confirmation) .
  • pKa prediction (≈4.48) and density (1.182 g/cm³) via computational tools like ACD/Labs .
  • Melting point determination (e.g., 63–64°C for related aldehydes) .

Advanced Research Questions

Q. What methodologies are used to study its inhibition of D-amino acid oxidase (DAAO)?

  • In vitro assays : Time-resolved fluorescence resonance energy transfer (TR-FRET) screens identify reversible inhibitors, with IC50 values calculated using dose-response curves (e.g., IC50 = 0.162 µM for optimized analogs) .
  • In vivo models : CD1 mice are dosed orally (e.g., 30 mg/kg D-serine co-administered) to assess plasma pharmacokinetics and CNS penetration. Blood is collected at timed intervals (0.5–6 hrs) and analyzed via LC-MS/MS .
  • Behavioral tests : Novel object recognition and prepulse inhibition assays link DAAO inhibition to cognitive improvement .

Q. How do structural modifications influence its pharmacological activity?

  • Core structure optimization : Substitution at the pyrrole ring (e.g., N-phenylcarboxamide derivatives) enhances binding to KDM1A/LSD1, a histone demethylase. X-ray crystallography reveals hydrogen bonding with Glu379 and Tyr808 in the enzyme active site .
  • Methyl group effects : The 6-methyl substituent improves metabolic stability by reducing cytochrome P450 oxidation, as shown in hepatic microsome assays .

Q. How is conflicting data on its neurochemical effects resolved?

Discrepancies in behavioral outcomes (e.g., variability in cognitive enhancement) are addressed by:

  • Dose-response refinement : Testing higher doses (up to 100 mg/kg) to overcome blood-brain barrier limitations .
  • Biomarker correlation : Measuring D-serine plasma levels alongside hippocampal NMDA receptor activation via Western blot .
  • Species-specific adjustments : Using transgenic mice overexpressing human DAAO to better model schizophrenia pathology .

Methodological Considerations

  • Analytical validation : Cross-validate LC-MS/MS results with orthogonal techniques (e.g., ELISA for D-serine) to minimize false positives .
  • Crystallographic data : Deposit protein-ligand structures in the PDB (e.g., 5LA for related analogs) to guide rational design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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